Fumonisin B1-13C4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fumonisin B1-13C34 (FB1-13C34) is intended for use as an internal standard for the quantification of FB1 by GC- or LC-MS . FB1 is a mycotoxin that has been found in F. moniliforme . It inhibits ceramide synthase (IC50 = 0.1 µM for the rat liver enzyme) . FB1 induces DNA fragmentation and apoptosis in CV-1 cells when used at concentrations of 5 and 25 µM, respectively . It is cytotoxic to primary rat hepatocytes and induces hepatocyte nodule formation, a marker of cancer initiation, in rats when administered at a dose of 500 mg/kg for 21 days . It has been detected in corn and corn-based foods and livestock feeds .

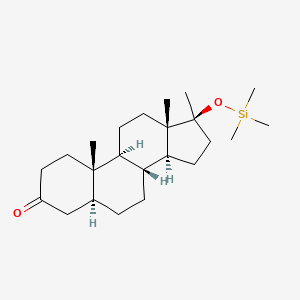

Molecular Structure Analysis

The structure of fumonisins is similar to that of sphingolipids, with the main chain containing 19–20 carbon atoms and the rest of the various groups distributed on both sides of the main chain . Fumonisin B1 is a water-soluble mycotoxin that is stable to heat .

科学研究应用

鞘脂代谢研究

伏马菌素B1(FB1)是鞘氨醇的结构类似物,是神经酰胺合酶(CerSs)的强效抑制剂。 它会破坏鞘脂代谢,并导致植物和动物患病 . 在过去三十年中,研究人员一直使用FB1作为探针来研究酵母和动物的鞘脂代谢 .

霉菌毒素污染研究

FB1是主要由增殖镰刀菌和串珠镰刀菌产生的毒性最强的霉菌毒素之一 . 它已导致全球范围内的广泛污染,主要发生在玉米、水稻、小麦及其制品中 . 研究人员使用FB1来研究霉菌毒素的发生、污染水平和毒性作用 .

毒性机制研究

FB1已被证明会导致氧化应激、内质网应激、细胞自噬和细胞凋亡 . 它用于研究这些毒性机制及其对动物和人类的影响 .

急性毒性考察

FB1用于研究其急性毒性作用。 例如,已发现100 μM FB1抑制了HET-1A细胞的克隆生长75%,表明其具有诱导细胞凋亡的潜力 .

免疫毒性研究

FB1用于研究其免疫毒性作用。 已发现它对免疫系统具有显著影响,在人和动物中引起各种毒性 .

器官毒性分析

FB1用于研究其器官毒性作用。 例如,暴露于FB1或水解FB1会显着降低肉鸡的体重和组织重量,尤其是睾丸

作用机制

The toxicity of Fumonisin B1 is given via inhibition of ceramide synthase that catalyzes the formation of dihydroceramide from sphingosine . This mechanism of action may explain the wide variety of health effects observed when this mycotoxin is ingested like high rate of human oesophageal cancer and promotion of primary liver cancer .

安全和危害

Fumonisin B1 is a mycotoxin produced by the fungus Fusarium verticillioides, which commonly infects corn and other agricultural products . It is neurotoxic, hepatotoxic, and nephrotoxic in animals, and it has been classified as a possible carcinogen to humans . The cellular mechanisms behind FB1-induced toxicity include the induction of oxidative stress, apoptosis, and cytotoxicity, as well as alterations in cytokine expression .

未来方向

The fumonisins producing fungi, Fusarium spp., are ubiquitous in nature and contaminate several food matrices that pose detrimental health hazards on humans as well as on animals . This has necessitated profound research for the control and management of the toxins to guarantee better health of consumers .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Fumonisin B1-13C4 can be achieved by labeling the carbon atoms in the fumonisin B1 molecule with 13C. This can be done by introducing 13C-labeled starting materials in the synthesis pathway.", "Starting Materials": [ "13C-labeled acetic anhydride", "13C-labeled fumonisin B1 precursor", "13C-labeled reagents and solvents" ], "Reaction": [ "The synthesis pathway involves several steps, including:", "1. Protection of the hydroxyl groups in the fumonisin B1 precursor using a suitable protecting group.", "2. Introduction of the 13C-labeled acetic anhydride to the protected fumonisin B1 precursor, leading to the formation of a 13C-labeled intermediate.", "3. Deprotection of the hydroxyl groups in the intermediate.", "4. Purification of the labeled intermediate.", "5. Final deprotection to obtain the desired product, Fumonisin B1-13C4." ] } | |

CAS 编号 |

1324564-22-8 |

分子式 |

C34H59NO15 |

分子量 |

725.807 |

IUPAC 名称 |

(2R)-2-[2-[(5R,6R,7S,9S,11R,16R,18S,19S)-19-amino-6-[(3R)-3-carboxy-4-hydroxycarbonylbutanoyl]oxy-11,16,18-trihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |

InChI |

InChI=1S/C34H59NO15/c1-5-6-9-20(3)32(50-31(44)17-23(34(47)48)15-29(41)42)27(49-30(43)16-22(33(45)46)14-28(39)40)13-19(2)12-24(36)10-7-8-11-25(37)18-26(38)21(4)35/h19-27,32,36-38H,5-18,35H2,1-4H3,(H,39,40)(H,41,42)(H,45,46)(H,47,48)/t19-,20+,21-,22+,23+,24+,25+,26-,27-,32+/m0/s1/i14+1,15+1,28+1,29+1 |

InChI 键 |

UVBUBMSSQKOIBE-MRKPEMRISA-N |

SMILES |

CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |

同义词 |

(2R,2’R)-1,2,3-Propanetricarboxylic Acid 1,1’-[(1S,2R)-1-[(2S,4R,9R,11S,12S)-12-Amino-4,9,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl] Ester-13C4; Macrofusine-13C4; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B589530.png)

![Imidazo[1,2-A]pyrido[2,3-E]pyrazin-4(5H)-one](/img/structure/B589535.png)

![5-Amino-2-[(3-hydroxypropyl)amino]benzoic acid](/img/structure/B589537.png)